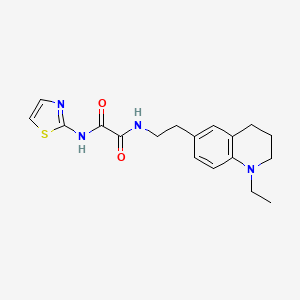

![molecular formula C9H19ClN2O2 B2671708 tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride CAS No. 2126088-17-1](/img/structure/B2671708.png)

tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It has a molecular weight of 222.71 . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 . This indicates that the compound contains a tert-butyl group, a carbamate group, and an azetidine ring, which is a four-membered cyclic amine .Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 222.71 . The InChI code provides information about its molecular structure . Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride is involved in the synthesis of various chemical compounds, serving as a crucial intermediate. For example, it plays a role in the structure-activity relationships within the 2-arylcarbapenem series, indicating its importance in the development of antimicrobial agents. The carbapenems synthesized using this compound demonstrate notable antimicrobial properties, highlighting its significance in medicinal chemistry (Guthikonda et al., 1987).

Chemical Reactions and Transformations The compound is also essential in various chemical transformations. For instance, its role in the synthesis of α-aminated methyllithium showcases its versatility in organic synthesis. This process involves the reaction with lithium powder and specific catalysts, leading to functionalised carbamates. Such transformations are pivotal in the production of substituted 1,2-diols, further emphasizing the compound's utility in synthetic organic chemistry (Ortiz, Guijarro, & Yus, 1999).

Crystal Structure Analysis The crystal structure of derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, reveals bifurcated hydrogen and halogen bonds involving the same carbonyl group. This study provides insight into the structural aspects of carbamate derivatives, illustrating the compound's relevance in crystallography and materials science (Baillargeon et al., 2017).

Innovative Synthetic Methods Moreover, the compound is employed in innovative synthetic methods, such as a mild and efficient one-pot Curtius rearrangement. This procedure allows for the synthesis of tert-butyl carbamate from carboxylic acids, demonstrating the compound's utility in simplifying the production of protected amino acids. Such methodologies are essential for advancing synthetic efficiency in organic chemistry (Lebel & Leogane, 2005).

Properties

IUPAC Name |

tert-butyl N-[[(2S)-azetidin-2-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLJKVCRIASFQ-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)

![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)

![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)